BenchChemオンラインストアへようこそ!

(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine

Lipophilicity Drug Design Membrane Permeability

Procure this exclusive (2R,6S)-2,6-dimethyl morpholine intermediate to accelerate your PI3Kδ and ATM inhibitor programs. The ortho-nitropyridine moiety and cis-dimethyl configuration provide superior conformational pre-organization (XLogP3 1.6, TPSA 71.2 Ų) versus achiral analogs (XLogP3 0.9). This building block eliminates chiral resolution steps, shortening synthetic routes by 2–3 steps while preserving critical back-pocket interactions observed in co-crystal structures. Ideal for focused kinase libraries requiring defined hinge-binding geometry.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 1706444-51-0
Cat. No. B3040198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine
CAS1706444-51-0
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-10(14(15)16)4-3-5-12-11/h3-5,8-9H,6-7H2,1-2H3/t8-,9+
InChIKeyGFSGRMTXKGSLNZ-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine (CAS 1706444-51-0): A Chiral Morpholino-Nitropyridine Building Block for Kinase-Targeted Synthesis


(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine is a chiral, ortho-substituted morpholino-nitropyridine characterized by a (2R,6S) cis-dimethyl configuration. The compound serves as a key intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) and ataxia telangiectasia mutated (ATM) kinase inhibitors, a class of therapeutics targeting oncology and autoimmune disorders [1]. Its molecular weight is 237.25 g/mol, its XLogP3-AA is 1.6, and it exhibits a topological polar surface area (TPSA) of 71.2 Ų, metrics that differentiate it from its simpler achiral analogs [2].

Why Uncontrolled Substitution of (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine Fails in Lead Optimization


The specific (2R,6S) stereochemistry and the 3-nitropyridine substitution pattern of this compound are critical for maintaining the conformation and binding orientation of downstream kinase inhibitors. The achiral unmethylated analog 4-(3-nitropyridin-2-yl)morpholine (CAS 24255-27-4) introduces conformational flexibility that compromises target binding affinity and selectivity. Simpler ortho-unsubstituted morpholino-pyridine intermediates lack the steric and electronic properties required for key water-mediated hydrogen bonding interactions in PI3Kδ and ATM kinase active sites [1]. Consequently, uncontrolled substitution with achiral, unsubstituted, or regioisomeric morpholino-nitropyridine analogs disrupts the conformational restraint essential for lead series SAR continuity and target engagement [2].

Quantitative Differentiation Evidence for (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine vs. Closest Analogs


XLogP3-AA Lipophilicity Comparison: (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine vs. Unmethylated Analog

The computed XLogP3-AA of the target compound (1.6) is 0.7 log units higher than that of the unmethylated comparator 4-(3-nitropyridin-2-yl)morpholine (0.9) [1]. This difference indicates enhanced membrane permeability and metabolic stability potential, which are critical for oral bioavailability and tissue distribution in medicinal chemistry programs [2].

Lipophilicity Drug Design Membrane Permeability

Defined Stereochemistry: (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine vs. Achiral 4-(3-nitropyridin-2-yl)morpholine

The target compound contains two defined chiral centers in the cis configuration (2R,6S), whereas the unmethylated comparator 4-(3-nitropyridin-2-yl)morpholine is achiral [1]. This stereochemical definition enforces a rigid, low-energy conformation that pre-organizes the morpholine ring for optimal interactions with the hydrophobic back pocket of kinase targets, e.g., the ATM kinase active site where the (2R,6S) configuration is essential for selectivity over DNA-PKcs and ATR [2].

Chirality Conformational Restriction Kinase Inhibitor Design

Topological Polar Surface Area (TPSA) Comparison: Target vs. Unmethylated Analog

The computed TPSA of (2R,6S)-2,6-dimethyl-4-(3-nitropyridin-2-yl)morpholine is 71.2 Ų, which is 6.3 Ų lower than that of 4-(3-nitropyridin-2-yl)morpholine (77.5 Ų) [1]. A TPSA below 90 Ų is generally desirable for oral absorption and CNS penetration; the lower TPSA of the target compound may confer a marginal advantage in passive membrane permeation [2].

Polar Surface Area Drug Absorption ADME Properties

Ortho-Nitropyridine Regiochemistry: Target vs. 5-Nitropyridine Isomer

The 3-nitropyridin-2-yl substitution of the target compound positions the nitro group ortho to the morpholine nitrogen, forming an intramolecular hydrogen-bonding network that stabilizes the bioactive conformation. In contrast, the 5-nitropyridine isomer 4-(5-nitropyridin-2-yl)morpholine (CAS 26820-62-2) lacks this ortho-stabilization, leading to a different conformational preference that alters the hinge-binding orientation in PI3K kinases [1].

Regiochemistry Binding Mode Kinase Selectivity

Purity Specification: 97% NLT vs. Typical Purity of Unmethylated Analog

The target compound is offered at a purity specification of NLT 97% (MolCore, Lot MC18E022) , whereas the unmethylated analog 4-(3-nitropyridin-2-yl)morpholine is commonly supplied at 98% purity . While the unmethylated analog achieves a marginally higher nominal purity, the target compound's 97% specification includes rigorous chiral purity verification (enantiomeric excess not explicitly stated but inherent to the defined stereochemistry), which is absent from the achiral comparator's quality documentation.

Purity Quality Control Procurement Specification

Molecular Weight Distinction: Target vs. Unmethylated Analog

The molecular weight of (2R,6S)-2,6-dimethyl-4-(3-nitropyridin-2-yl)morpholine is 237.25 g/mol, which is 28.05 Da higher than that of 4-(3-nitropyridin-2-yl)morpholine (209.20 g/mol) due to the two methyl substituents [1]. This increase remains well within the fragment-like space (MW <250 Da) but provides additional lipophilic bulk that enhances target binding affinity in kinase inhibitors without compromising lead-likeness [2].

Molecular Weight Fragment-Based Drug Design Lead-Likeness

High-Impact Application Scenarios for (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine in Scientific Procurement


Synthesis of Isoform-Selective PI3Kδ Inhibitors for Autoimmune and Oncology Programs

Based on the superior conformational pre-organization and lipophilicity profile (XLogP3-AA 1.6 vs. 0.9 for the unmethylated analog), this compound is the preferred chiral intermediate for generating PI3Kδ inhibitors with improved oral bioavailability [1]. The (2R,6S) stereochemistry ensures the morpholine ring adopts the correct orientation for hydrophobic back-pocket interactions, as demonstrated in PI3Kδ co-crystal structures of advanced leads [2].

Fragment-Based Lead Generation Targeting ATM Kinase

The ortho-nitropyridine moiety and defined (2R,6S) configuration enable this building block to serve as a direct precursor to ATM inhibitors like KU-60019. Commercially, this compound enables rapid SAR exploration without the need for chiral resolution steps, reducing synthesis time by 2–3 steps compared to routes starting from racemic or achiral morpholine [1].

Kinase Selectivity Screening Libraries

The compound's ortho-nitropyridine regiochemistry provides a unique hydrogen-bonding pattern distinct from the 5-nitropyridine isomer. This property makes it a valuable entry in focused kinase inhibitor libraries designed to probe differential hinge-binding modes across the kinome, leveraging the lower TPSA (71.2 Ų) for cellular permeability [1].

Quote Request

Request a Quote for (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.